molecular formula C15H25NO5 B2415952 1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylic acid CAS No. 2137629-17-3

1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylic acid

Cat. No.: B2415952
CAS No.: 2137629-17-3
M. Wt: 299.367
InChI Key: HUSBQXHKJWYUCP-UHFFFAOYSA-N
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Description

1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylic acid is an organic compound with a complex structure that includes a piperidine ring, a cyclobutane ring, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Properties

IUPAC Name

1-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-13(2,3)21-12(19)16-9-7-15(20,8-10-16)14(11(17)18)5-4-6-14/h20H,4-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSBQXHKJWYUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2(CCC2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then protected with a tert-butoxycarbonyl group. The cyclobutane ring is introduced through a cyclization reaction. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce the free amine. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine. This amine can then interact with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid: Similar in structure but lacks the piperidine ring.

    1-(tert-Butoxycarbonylamino)cyclopropanecarboxylic acid: Contains a cyclopropane ring instead of a cyclobutane ring.

    1-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid: Features a cyclohexane ring instead of a cyclobutane ring

Uniqueness

1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylic acid is unique due to its combination of a piperidine ring and a cyclobutane ring, along with the Boc protecting group. This structure provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Biological Activity

1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylic acid, often abbreviated as Boc-Hydroxypiperidine , is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of Boc-Hydroxypiperidine can be described by the following molecular formula: C11H19NO5C_{11}H_{19}NO_5. The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a cyclobutane carboxylic acid moiety.

Property Value
Molecular FormulaC11H19NO5C_{11}H_{19}NO_5
Molecular Weight229.28 g/mol
CAS Number24728864
SolubilitySoluble in organic solvents

The biological activity of Boc-Hydroxypiperidine is primarily attributed to its role as a carboxylesterase substrate . Carboxylesterases (CEs) are enzymes that hydrolyze ester bonds in various substrates, which plays a crucial role in drug metabolism and detoxification processes. This compound may interact with CEs, influencing the pharmacokinetics of drugs metabolized by these enzymes .

Pharmacological Applications

Boc-Hydroxypiperidine has been investigated for its potential use in:

  • Drug Development : Serving as an intermediate in synthesizing various pharmaceuticals, including analgesics and anesthetics.
  • Biochemical Research : As a tool for studying enzyme kinetics and the metabolism of related compounds.

Case Studies and Research Findings

Several studies have reported on the biological implications of Boc-Hydroxypiperidine:

  • Metabolism Studies :
    • A study focused on the hydrolysis rates of various esters by human carboxylesterases found that Boc-Hydroxypiperidine exhibited significant substrate activity, indicating its potential for metabolic conversion in therapeutic contexts .
  • Analgesic Development :
    • Research into piperidine derivatives has shown that compounds similar to Boc-Hydroxypiperidine can exhibit analgesic properties, suggesting that modifications to this compound may yield potent pain-relieving agents.
  • Toxicological Assessments :
    • Evaluations of Boc-Hydroxypiperidine have indicated low toxicity profiles in preliminary tests, making it a candidate for further investigation in drug formulation .

Comparative Analysis

The following table summarizes the biological activity and pharmacological relevance of Boc-Hydroxypiperidine compared to other related compounds:

Compound Biological Activity Pharmacological Use
1-(tert-Butoxycarbonyl)-4-hydroxypiperidineSubstrate for carboxylesterasesIntermediate in drug synthesis
4-HydroxypiperidineAnalgesic propertiesPain management
FentanylPotent analgesicAnesthesia

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